Valacyclovir-d4 HCl
Description
Principles of Deuterium (B1214612) Isotopic Substitution in Organic Molecules
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to protium (B1232500) (¹H), which has only a proton. scielo.org.mx This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength is a manifestation of the lower zero-point vibrational energy of the C-D bond. scielo.org.mxprinceton.edu
The practical consequence of this is the kinetic isotope effect (KIE) , where a chemical reaction involving the breaking of a C-D bond proceeds at a slower rate than the corresponding reaction with a C-H bond. scielo.org.mxnumberanalytics.com This effect is a fundamental principle exploited in various scientific investigations. numberanalytics.comsymeres.com The magnitude of the KIE can provide valuable information about the transition state of a reaction, helping to elucidate reaction mechanisms. princeton.edunumberanalytics.com
Role of Deuterated Analogs in Advancing Bioanalytical Methodologies
Role of Deuterated Analogs in Advancing Bioanalytical Methodologies
Deuterated compounds have become indispensable tools in bioanalytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). splendidlab.comsimbecorion.com In these methods, a deuterated version of the analyte of interest, such as Valacyclovir-d4 HCl, is often used as an internal standard. splendidlab.comsimbecorion.comresearchgate.net
Here's why deuterated internal standards are so valuable:
Co-elution: The deuterated standard has nearly identical chromatographic properties to the non-deuterated analyte, meaning they elute at almost the same time. splendidlab.comscispace.com
Correction for Variability: The internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. simbecorion.comscispace.com
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, the accuracy and precision of quantitative measurements are significantly enhanced. scispace.comadesisinc.com
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis. simbecorion.comscispace.com
Deuterium as a Mechanistic Probe in Chemical and Enzymatic Reactions
The kinetic isotope effect makes deuterium a powerful probe for understanding the mechanisms of chemical and enzymatic reactions. acs.orgnih.govscilit.com By selectively replacing hydrogen with deuterium at specific positions in a molecule, researchers can determine if that particular C-H bond is broken during the rate-determining step of a reaction. princeton.eduescholarship.org
This approach has been instrumental in elucidating the mechanisms of enzymes, including the cytochrome P450 family, which are crucial for drug metabolism. nih.govscilit.com By measuring the KIE, scientists can gain insights into the active site of an enzyme and the nature of the chemical transformations it catalyzes. scilit.comresearchgate.net
Properties
Molecular Formula |
C13H16D4N6O4.HCl |
|---|---|
Molecular Weight |
364.82 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Valacyclovir D4 Hcl
Chemical Synthetic Pathways for Valacyclovir (B1662844) Core Structure
The synthesis of the Valacyclovir core structure, L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, involves the esterification of the antiviral drug Acyclovir (B1169) with L-valine or a protected derivative thereof. This process links the carboxyl group of valine to the hydroxyl group of the hydroxyethoxy methyl side chain of Acyclovir.
Esterification and Derivatization Strategies
A common strategy for the synthesis of Valacyclovir involves the coupling of Acyclovir with a protected form of L-valine, such as N-carboxybenzyl-L-valine (Cbz-L-valine) or N-tert-butoxycarbonyl-L-valine (Boc-L-valine). This esterification is typically facilitated by coupling agents that activate the carboxyl group of the protected valine, allowing it to react with the hydroxyl group of Acyclovir. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are frequently employed for this coupling reaction. Other coupling agents like water-soluble carbodiimides, such as N-(3-dimethylaminopropyl)-N'-ethyl carbodiimide (B86325) (EDC), can also be used. The reaction is often carried out in a suitable solvent like dimethylformamide (DMF). Following the coupling, the protecting group (e.g., Cbz or Boc) on the valine moiety is removed to yield Valacyclovir. For instance, the Cbz group can be removed by catalytic hydrogenation using a palladium catalyst, while the Boc group can be cleaved under acidic conditions, such as using hydrochloric acid.
Isotopic Labeling Strategies for Valacyclovir-d4 HCl Synthesis
The synthesis of this compound specifically involves the incorporation of four deuterium (B1214612) atoms into the molecule. Based on the common structure and reported applications as an internal standard, the deuterium atoms are typically located on the hydroxyethyl (B10761427) side chain of the Acyclovir moiety. This selective labeling requires specific isotopic labeling strategies.
Precursor Deuteration Methods and Regioselectivity
The most direct approach to synthesize this compound with deuterium on the hydroxyethyl group is to use a deuterated Acyclovir precursor in the esterification reaction. A key intermediate in the synthesis of Acyclovir is the guanine (B1146940) derivative with a hydroxyethyl group. Deuterium can be introduced at the ethylene (B1197577) positions of this hydroxyethyl group. For example, the synthesis of N7-(2-Hydroxyethyl)guanine-d4, a related compound with deuterium on the hydroxyethyl group, has been achieved using ethylene oxide-1,1,2,2-d4 as a deuterium source. This precursor deuteration method allows for the regioselective placement of deuterium atoms at the desired positions on the ethylene bridge before it is incorporated into the final Acyclovir structure and subsequently into Valacyclovir. Factors such as the molar ratio of the deuterating agent to the precursor can be adjusted to optimize deuterium incorporation.
Deuterium Exchange Reactions in Valacyclovir Derivatives
Deuterium exchange reactions involve replacing hydrogen atoms with deuterium atoms in a molecule, often by using a deuterated solvent like D2O in the presence of a catalyst. While hydrogen-deuterium exchange (H/D exchange) is a valuable technique for introducing deuterium into organic molecules, achieving highly specific and complete deuteration at only the four desired positions on the hydroxyethyl group of Valacyclovir through post-synthesis exchange can be challenging due to the potential for exchange at other labile hydrogen positions in the molecule (e.g., on the amino groups or the purine (B94841) ring under certain conditions). Therefore, for precise d4 labeling on the hydroxyethyl group, precursor deuteration methods using isotopically enriched building blocks are generally preferred over direct deuterium exchange on the final Valacyclovir or Acyclovir molecule.
Optimization of Deuterium Incorporation Efficiency and Purity
Optimizing deuterium incorporation efficiency and isotopic purity is critical for producing this compound suitable for use as a quantitative internal standard. High isotopic purity (e.g., ≥98% atom D or higher) ensures that the labeled compound has a distinct and predictable mass from the unlabeled analyte, minimizing interference in mass spectrometry analysis. Efficiency refers to the yield of the deuterated product.
Factors influencing optimization include the isotopic purity of the deuterated starting materials (e.g., ethylene oxide-1,1,2,2-d4), the reaction conditions of the deuteration step (e.g., temperature, time, catalyst), and the purification methods employed. In the synthesis of deuterated precursors like N7-(2-Hydroxyethyl)guanine-d4, kinetic isotope effects can influence reaction rates, requiring adjustments to reaction time or the use of catalysts to ensure high incorporation. Purification techniques, such as chromatography, are essential to isolate the desired isotopologue from any partially deuterated species or unlabeled material. Achieving high deuterium content (e.g., ≥95%) often requires careful control over reaction dynamics and efficient purification steps.
Isolation and Purification Techniques for Deuterated Valacyclovir HCl
The isolation and purification of this compound are critical steps to ensure its purity and suitability for its intended applications, particularly as a reference standard. Based on the techniques employed for the purification of unlabeled valacyclovir hydrochloride, similar methods would be adapted for the deuterated analog. Common strategies involve crystallization and filtration processes tailored to remove synthetic byproducts, unreacted starting materials, and other impurities.
Crystallization is a primary method for purifying valacyclovir hydrochloride. This typically involves dissolving the crude product in a suitable solvent or mixture of solvents at an elevated temperature and then cooling the solution to induce crystallization. Examples of solvent systems reported for valacyclovir hydrochloride include aqueous acetonitrile, mixtures of dimethylformamide (DMF) and isopropanol (B130326), and mixtures of water and isopropanol or acetone. asianpubs.orgquickcompany.ingoogle.com The solubility properties of this compound in these systems would be expected to be very similar to those of the unlabeled compound, allowing for the application of analogous crystallization protocols. Slow cooling and controlled addition of anti-solvents can optimize crystal formation and purity.
Following crystallization, the solid this compound is isolated from the mother liquor, typically by filtration. asianpubs.orggoogle.com The collected solid is then washed with a suitable solvent to remove residual impurities present on the crystal surface. Drying under vacuum is subsequently performed to remove residual solvents. asianpubs.orggoogle.com Trituration with solvents like ethanol (B145695) has also been described as a purification technique for valacyclovir hydrochloride, which involves stirring the solid in a solvent to dissolve impurities while the desired product remains solid, followed by filtration. google.com
Control of Impurities in Deuterated Valacyclovir Synthesis
Controlling impurities during the synthesis of this compound is paramount to obtaining a high-quality product. Impurities can arise from the starting materials, reagents, reaction byproducts, or degradation of the product itself. For deuterated compounds used as analytical standards, the isotopic purity and chemical purity are both critical.
Isomeric Purity Considerations (e.g., D-isomer formation)
Valacyclovir contains a chiral center in the valine portion, existing as the L-isomer. The formation of the enantiomeric D-isomer (D-valacyclovir) is a significant concern during the synthesis of valacyclovir hydrochloride. asianpubs.org This can occur through racemization of the L-valine or L-valine derivative used as a starting material or under certain reaction conditions during the coupling or deprotection steps. asianpubs.org
Controlling isomeric purity in this compound synthesis requires using chirally pure deuterated L-valine or a protected derivative and carefully controlling reaction conditions to minimize racemization. Analytical methods, such as chiral HPLC, are essential for monitoring the level of the D-isomer impurity throughout the synthesis and in the final product. asianpubs.org Purification steps, such as specific crystallization protocols, can be optimized to preferentially remove the D-isomer, thereby enhancing the isomeric purity of the final this compound. asianpubs.org
Residual Catalyst and Solvent Contamination Control
The synthesis of valacyclovir hydrochloride often involves the use of catalysts, particularly palladium-based catalysts for deprotection steps when a protecting group like carbobenzyloxy (Cbz) is employed. asianpubs.orggoogle.comscirp.org Residual levels of these metal catalysts in the final product are undesirable and must be controlled to within acceptable limits. Techniques for removing residual metal catalysts from valacyclovir hydrochloride include filtration, often through filter aids like celite or hyflow, and treatment with scavenging resins designed to bind to metal ions. asianpubs.orgscirp.org These methods would be similarly applied during the synthesis and purification of this compound.
Advanced Analytical Chemistry Applications of Valacyclovir D4 Hcl
Development of Quantitative Analytical Methods Utilizing Valacyclovir-d4 HCl as Internal Standard
The accurate and precise quantification of pharmaceutical compounds and their metabolites in biological samples is essential for pharmacokinetic, bioavailability, and bioequivalence studies. This compound is widely employed as an internal standard in these quantitative analytical methods, primarily those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound helps to compensate for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects. nih.govnih.govresearchgate.netomicsonline.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a powerful technique for the analysis of drugs and metabolites in biological fluids due to its high sensitivity and selectivity. omicsonline.orgeijppr.com this compound is commonly incorporated into LC-MS/MS methods for the quantification of valacyclovir (B1662844) and its primary active metabolite, acyclovir (B1169). nih.govnih.gov The method typically involves sample preparation (such as protein precipitation or solid-phase extraction) followed by LC separation and MS/MS detection in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netresearchgate.netnih.gov
Effective chromatographic separation is critical in LC-MS/MS methods to resolve the analyte (valacyclovir or acyclovir) from endogenous matrix components and potential interfering substances, as well as from the internal standard. omicsonline.org Various reversed-phase columns, such as C18 phases, are commonly used for the separation of valacyclovir and its metabolites. nih.govresearchgate.netnih.govakjournals.com The mobile phase composition, flow rate, and column temperature are optimized to achieve suitable retention times, peak shapes, and resolution for both the analyte and the this compound internal standard. omicsonline.orgakjournals.comijpsonline.comjapsonline.com For instance, mobile phases consisting of aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with formic acid) and organic solvents (acetonitrile or methanol) are frequently employed. nih.govresearchgate.netakjournals.comijpsonline.comjapsonline.com Optimization ensures that the analyte and internal standard elute with good peak symmetry and are adequately separated from matrix interferences. ijirset.com
Tandem mass spectrometry in MRM mode provides high specificity by monitoring specific precursor-product ion transitions for both the analyte and the internal standard. nih.govnih.govomicsonline.orgresearchgate.net For valacyclovir and its deuterated analog Valacyclovir-d4, detection is typically performed in positive ion mode using electrospray ionization (ESI). nih.govresearchgate.netresearchgate.net The precursor ion for valacyclovir corresponds to its protonated molecule [M+H]+. researchgate.net Upon fragmentation in the collision cell, characteristic product ions are formed. researchgate.net For Valacyclovir, a common transition is m/z 325.2 > 152.1. nih.govnih.gov
This compound, containing four deuterium (B1214612) atoms, has a molecular weight four units higher than non-labeled valacyclovir. This mass difference is reflected in its precursor ion mass-to-charge ratio (m/z). For Valacyclovir-d4, a typical precursor-product ion transition is m/z 329.2 > 152.1. nih.govnih.gov The product ion at m/z 152.1 is common to both valacyclovir and its deuterated analog, which is advantageous as it indicates that the fragmentation pathway is similar, and the internal standard can effectively track the analyte's behavior during ionization and fragmentation. nih.govresearchgate.net Monitoring these specific transitions in MRM allows for the selective detection and quantification of valacyclovir in the presence of complex biological matrices. nih.govnih.govomicsonline.orgresearchgate.net
Matrix effects, caused by co-eluting endogenous compounds from the biological sample, can significantly impact the ionization efficiency of the analyte and internal standard in LC-MS/MS, leading to inaccurate quantification. eijppr.com These effects can manifest as ion suppression or enhancement. eijppr.comnih.gov The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects, as the labeled internal standard behaves similarly to the analyte during sample processing and ionization, assuming they elute at the same retention time. researchgate.neteijppr.comresearchgate.net
Matrix effects are typically evaluated during method validation by comparing the response of the analyte and internal standard in extracted blank matrix samples to their response in neat solutions. nih.govresearchgate.netmdpi.compharmacophorejournal.com Various sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are employed to minimize matrix effects by removing interfering substances from the sample matrix before LC-MS/MS analysis. nih.govresearchgate.netnih.govijpsonline.com Optimization of chromatographic conditions, including the stationary phase and mobile phase composition, can also help to separate the analyte and internal standard from matrix components that cause ionization issues. omicsonline.org
Mass Spectrometric Detection Principles and Transitions for Deuterated Analogs
Inter-laboratory Method Transferability and Robustness Studies
Inter-laboratory transferability and robustness are critical aspects of analytical method development, particularly for methods intended for use in multiple laboratories or for routine analysis over an extended period. pharmoutsourcing.comvub.be Method robustness refers to its capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. pharmoutsourcing.comvub.be Inter-laboratory transferability assesses the method's performance when implemented in different laboratories with potentially different equipment, reagents, and analysts. pharmoutsourcing.com
Studies evaluating the robustness and transferability of LC-MS/MS methods for valacyclovir and its metabolites using this compound as an internal standard are essential to ensure reliable and consistent results across different settings. mdpi.com A robust method provides confidence that minor variations in experimental conditions will not significantly impact the accuracy and precision of the results. pharmoutsourcing.com Successful inter-laboratory transfer demonstrates that the method can be reliably implemented and perform consistently in different analytical laboratories. pharmoutsourcing.com While specific data on inter-laboratory studies for this compound methods were not extensively detailed in the search results, the principles of robustness and transferability are fundamental to bioanalytical method validation and are generally applied to methods utilizing stable isotope-labeled internal standards. researchgate.netmdpi.compharmacophorejournal.compharmoutsourcing.comvub.bemdpi.commdpi-res.comdntb.gov.uaresearchgate.netresearchgate.net
Method Validation for Quantitative Analysis of Valacyclovir and its Metabolites
Method validation is a comprehensive process that ensures an analytical method is suitable for its intended purpose. For the quantitative analysis of valacyclovir and its metabolites using LC-MS/MS with this compound as an internal standard, validation typically follows regulatory guidelines (e.g., from the FDA or EMA). nih.govmdpi.compharmacophorejournal.commdpi.com Key validation parameters include:
Selectivity: Demonstrating that the method can uniquely measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. nih.govmdpi.compharmacophorejournal.com This is often assessed by analyzing blank matrix samples from different sources. mdpi.compharmacophorejournal.com
Sensitivity (LLOQ): Determining the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.netmdpi.compharmacophorejournal.com
Linearity: Establishing the relationship between the analyte concentration and the instrument response (typically the peak area ratio of the analyte to the internal standard) over a defined range. nih.govresearchgate.netmdpi.compharmacophorejournal.com
Accuracy: Assessing the closeness of the measured values to the true concentration. researchgate.netmdpi.compharmacophorejournal.com
Precision: Evaluating the variability of the measurements under defined conditions (within-run and between-run precision). researchgate.netmdpi.compharmacophorejournal.com
Matrix Effect: As discussed in Section 3.1.1.3, evaluating the influence of the matrix on the ionization of the analyte and internal standard. nih.govresearchgate.neteijppr.comnih.govmdpi.compharmacophorejournal.com
Recovery: Determining the efficiency of the sample preparation method in extracting the analyte and internal standard from the matrix. researchgate.netpharmacophorejournal.com
Stability: Assessing the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions. nih.govmdpi.com
Dilution Integrity: Verifying that diluted samples provide accurate and precise results. nih.gov
Studies have reported successful validation of LC-MS/MS methods for valacyclovir and acyclovir using deuterated internal standards, demonstrating acceptable accuracy, precision, linearity, and sensitivity in biological matrices like plasma. nih.govresearchgate.netnih.govmdpi.com These validated methods are then applied to support pharmacokinetic and bioequivalence studies. nih.govresearchgate.netresearchgate.netpharmacophorejournal.com
Table 1: Representative LC-MS/MS Parameters for Valacyclovir and Valacyclovir-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Valacyclovir | 325.2 | 152.1 | Positive ESI |
| Valacyclovir-d4 | 329.2 | 152.1 | Positive ESI |
Note: These transitions are representative examples; specific transitions may vary depending on the instrument and method optimization. nih.govnih.govresearchgate.net
Table 2: Summary of Typical Validation Parameters and Acceptance Criteria (Illustrative based on general guidelines)
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interference from matrix |
| LLOQ | Accuracy within ±20%, Precision ≤ 20% CV |
| Linearity | R² ≥ 0.99 |
| Accuracy | Mean accuracy within ±15% (±20% at LLOQ) |
| Precision | ≤ 15% CV (≤ 20% CV at LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor within 0.85-1.15 |
| Recovery | Consistent and reproducible |
| Stability | Within accuracy and precision limits |
| Dilution Integrity | Accuracy within ±15%, Precision ≤ 15% CV |
Note: Specific acceptance criteria may vary based on regulatory guidelines and the intended use of the method. mdpi.com
Table 3: Example Linearity Data for Valacyclovir Quantification
| Nominal Concentration (nM) | Mean Peak Area Ratio (Analyte/IS) | Back-Calculated Concentration (nM) | % Accuracy |
| 2 | [Example Data] | [Example Data] | [Example Data] |
| 10 | [Example Data] | [Example Data] | [Example Data] |
| 50 | [Example Data] | [Example Data] | [Example Data] |
| 200 | [Example Data] | [Example Data] | [Example Data] |
| 1000 | [Example Data] | [Example Data] | [Example Data] |
| 5000 | [Example Data] | [Example Data] | [Example Data] |
Linearity and Calibration Range Determination with Deuterated Standards
Deuterated internal standards like this compound play a critical role in establishing the linearity and calibration range of a quantitative analytical method. By adding a constant amount of the IS to all calibration standards and quality control samples, the ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. This approach helps to normalize the response and account for variations that could affect the signal intensity of both the analyte and the IS proportionally.
Studies have demonstrated the successful use of deuterated valacyclovir (such as Valacyclovir-D8 or Valacyclovir-D4) as an internal standard to achieve linear calibration curves over a wide range of concentrations for valacyclovir in biological matrices like human plasma. For instance, an LC-MS/MS method for valacyclovir in human plasma using Valacyclovir-D8 as the internal standard reported linearity over the concentration range of 0.5–700.0 ng/mL. Another method using Valacyclovir-D4 as IS in mouse and human plasma validated a linear range over 2–5000 nM, separating it into two ranges (2–200 nM and 200–5000 nM) for better accuracy, with most correlation coefficient (R²) values exceeding 0.99.
Precision and Accuracy Assessment in Quantitative Assays
The use of this compound as an internal standard is integral to assessing the precision and accuracy of quantitative analytical methods for valacyclovir. Precision refers to the reproducibility of measurements, while accuracy relates to how close the measured values are to the true values. A stable isotope-labeled IS helps to correct for systematic and random errors that may occur during sample processing and analysis, thus improving the reliability of the results.
In validated LC-MS/MS methods utilizing deuterated valacyclovir as an internal standard, high levels of precision and accuracy have been reported. For a method quantifying valacyclovir in human plasma using Valacyclovir-D8, the within-run and between-run variations (RSD) were found to be between 0.7% and 3.5%, and 3.1% and 4.7%, respectively. The accuracy in this method ranged from 96.7% to 97.9% for within-run and 94.7% to 97.3% for between-run assessments across the linear range. These findings highlight the contribution of the deuterated internal standard to achieving reliable quantitative results.
Table 1: Representative Precision and Accuracy Data for Valacyclovir Quantification using Deuterated Internal Standards
| Matrix | Internal Standard | Concentration Range (ng/mL or nM) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Source |
| Human Plasma | Valacyclovir-D8 | 0.5 – 700.0 (ng/mL) | 0.7 – 3.5 | 3.1 – 4.7 | 96.7 – 97.9 | 94.7 – 97.3 | |
| Mouse Plasma | Valacyclovir-D4 | 2 – 5000 (nM) | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail | |
| Human Plasma | Valacyclovir-D4 | 2 – 5000 (nM) | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Derivation
The sensitivity of an analytical method, defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ), is significantly influenced by the analytical technique and the effectiveness of the internal standard. This compound, when used as an IS in sensitive methods like LC-MS/MS, contributes to achieving low detection and quantitation limits for valacyclovir. The IS helps in distinguishing the analyte signal from the background noise and matrix interference, which is particularly important at low concentrations near the detection limits.
Reported LOD and LOQ values for valacyclovir using deuterated internal standards in LC-MS/MS methods demonstrate high sensitivity. For instance, a method using Valacyclovir-D8 as IS in human plasma reported an LOD of 0.2 pg/mL and an LOQ of 0.5 ng/mL for valacyclovir. Another study quantifying valacyclovir and its metabolite acyclovir in mouse and human plasma using Valacyclovir-D4 and Acyclovir-D4 (B602433) as internal standards established a lower limit of quantification (LLOQ) of 2 nM for both compounds.
Table 2: Reported LOD and LOQ Values for Valacyclovir Quantification
| Matrix | Internal Standard | LOD | LOQ/LLOQ | Source |
| Human Plasma | Valacyclovir-D8 | 0.2 pg/mL | 0.5 ng/mL | |
| Mouse Plasma | Valacyclovir-D4 | Not explicitly stated | 2 nM (LLOQ) | |
| Human Plasma | Valacyclovir-D4 | Not explicitly stated | 2 nM (LLOQ) |
Specificity and Selectivity Profiling Against Endogenous Interferents
Specificity and selectivity are crucial aspects of analytical method validation, ensuring that the method accurately measures the target analyte without interference from endogenous compounds or other substances in the sample matrix. The use of a stable isotope-labeled internal standard like this compound is highly advantageous in enhancing the specificity and selectivity of LC-MS/MS methods. Because the deuterated IS is chemically very similar to the analyte, it behaves similarly during sample preparation and chromatography, but is distinguishable by mass spectrometry due to the mass difference introduced by the deuterium atoms.
This allows the method to effectively compensate for matrix effects, which are the ionization enhancement or suppression caused by co-eluting endogenous compounds that can affect the analyte signal. By monitoring the ratio of the analyte to the IS, the method can accurately quantify the analyte even in complex biological matrices like plasma. Studies have confirmed the specificity and selectivity of methods using deuterated valacyclovir internal standards by analyzing blank matrix samples and samples spiked with potential interferents, demonstrating no significant endogenous interference at the retention times of valacyclovir and its internal standard.
Application of this compound in Preclinical and In Vitro Analytical Studies
This compound is a valuable tool in preclinical and in vitro analytical studies, primarily for the accurate quantification of valacyclovir and its metabolites in various biological systems.
Quantification in Animal Biological Matrices (e.g., mouse plasma)
In preclinical pharmacokinetic (PK) studies, particularly in animal models like mice where sample volumes are limited, the use of a sensitive and robust analytical method is essential. This compound serves as a critical internal standard in LC-MS/MS methods developed for quantifying valacyclovir and its active metabolite, acyclovir, in animal biological matrices such as mouse plasma. The use of a deuterated IS allows for accurate and precise measurements even from small sample volumes, which is vital for conducting individual animal PK studies rather than relying on composite sampling. A validated LC-MS/MS method using Valacyclovir-D4 as IS successfully quantified valacyclovir in mouse plasma, demonstrating its utility in supporting preclinical drug development studies.
Utility in In Vitro Enzymatic and Cellular Assays
While direct mentions of this compound in specific in vitro enzymatic or cellular assays were not extensively found in the search results, stable isotope-labeled compounds, including deuterated standards, are commonly used in such studies for quantitative analysis. In vitro studies investigating the metabolism of valacyclovir by enzymes or in cell cultures would typically employ a labeled internal standard to accurately quantify the parent drug and its metabolites (such as acyclovir) in the assay matrix. The deuterated standard helps to account for variations in sample processing and matrix effects inherent in biological assay systems, ensuring reliable quantification of the compounds involved in enzymatic conversion or cellular uptake and efflux studies. Although specific data for this compound in these exact assay types was not detailed, its nature as a deuterated analog of valacyclovir makes it suitable for use as an internal standard in quantitative in vitro studies involving valacyclovir.
Investigative Studies on Metabolic and Degradation Pathways of Valacyclovir Utilizing Deuterated Analogs
Chemical Degradation Kinetics and Mechanistic Elucidation of Valacyclovir-d4 HCl
Investigating the chemical degradation of valacyclovir (B1662844) is essential for understanding its stability and potential degradation products under various environmental and physiological conditions. While studies often focus on the unlabeled valacyclovir, this compound plays a vital role in these investigations by enabling precise quantification of the parent drug and its degradation products. The presence of the deuterium (B1214612) label allows for differentiation between the original drug and its transformation products during mass spectrometric analysis.
The degradation of valacyclovir can occur through various pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. Studies evaluating these processes for valacyclovir utilize techniques such as high-performance liquid chromatography (HPLC) and LC-MS/MS to separate and identify degradation products. This compound, when included as an internal standard, ensures the accuracy of the quantitative data obtained from these studies, allowing for reliable determination of degradation rates and yields of specific products.
Hydrolytic Stability Profiling Under Controlled pH Conditions
The hydrolytic stability of valacyclovir is significantly influenced by pH. Studies on unlabeled valacyclovir have shown it to be most stable under acidic conditions, with increased degradation observed as the pH rises towards neutral and alkaline values. For instance, valacyclovir exhibited minimal hydrolysis at pH 1.8 over 24 hours, while degradation accelerated at pH values above 4. bdg.co.nzinvivochem.cn The conversion of valacyclovir to acyclovir (B1169), its active metabolite, is a primary hydrolytic pathway, occurring through the cleavage of the ester bond. invivochem.cnnih.gov
In studies evaluating the hydrolytic stability of valacyclovir, this compound can be used as an internal standard to accurately quantify the remaining intact valacyclovir and the formation of its primary hydrolysis product, acyclovir, across different pH conditions. This allows researchers to precisely determine the rate of hydrolysis at various pH levels and understand the impact of pH on the drug's stability.
Oxidative Degradation Pathway Identification
Oxidative degradation can also contribute to the instability of valacyclovir. Studies on the oxidative degradation of unlabeled valacyclovir have been conducted to identify potential degradation products and understand the mechanisms involved. fda.gov While specific oxidative degradation pathways for this compound are not extensively detailed in the search results, the labeled analog would be invaluable in studies investigating the oxidative degradation of unlabeled valacyclovir. By spiking samples with this compound before inducing oxidative stress, researchers can accurately quantify the loss of the parent drug and the formation of oxidative degradation products using LC-MS/MS. The mass difference introduced by the deuterium atoms helps in distinguishing the labeled internal standard and its potential degradation products from those of the unlabeled valacyclovir.
Photolytic Degradation Mechanisms
Photolytic degradation, induced by exposure to light, is another important degradation pathway for pharmaceutical compounds. Studies on the photolysis of acyclovir, the active metabolite of valacyclovir, have identified various photoproducts and suggested the involvement of singlet oxygen in the degradation process. sigmaaldrich.com While direct studies on the photolytic degradation mechanisms of this compound were not found, its role as an internal standard in photolytic stability studies of unlabeled valacyclovir is crucial for accurate quantification of the parent drug and its photoproducts under different light conditions. This allows for a better understanding of valacyclovir's photosensitivity and the identification of light-induced degradation pathways.
Thermal Stability and Stress Studies
Thermal stress can lead to the degradation of pharmaceutical solids and solutions. Studies on the thermal stability of unlabeled valacyclovir hydrochloride have characterized its thermal behavior and identified different crystalline forms with varying thermal properties. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are techniques used to evaluate thermal stability and identify decomposition temperatures.
In thermal stress studies of valacyclovir, this compound can be employed as an internal standard to accurately quantify the amount of intact valacyclovir remaining after exposure to elevated temperatures. This aids in determining the thermal degradation kinetics of the unlabeled drug and assessing its stability under various temperature conditions.
In Vitro Metabolic Transformation Studies of Valacyclovir Using Deuterated Analogs
Valacyclovir is a prodrug that undergoes rapid and extensive metabolic conversion to its active form, acyclovir, primarily through enzymatic hydrolysis in the intestine and liver. In vitro metabolic transformation studies are conducted to understand the enzymes involved and the kinetics of this conversion.
Deuterated analogs of valacyclovir, including Valacyclovir-d4, are widely used in these in vitro studies, particularly in conjunction with LC-MS/MS, for the accurate quantification of both the parent drug and its metabolite, acyclovir, in biological matrices such as plasma, liver microsomes, or intestinal tissue homogenates. bdg.co.nznih.gov The use of this compound as an internal standard allows for precise measurement of the rate and extent of valacyclovir hydrolysis to acyclovir, even at low concentrations.
Enzymatic Hydrolysis Pathways and Kinetics in Tissue Homogenates and Cell Lysates
Valacyclovir is rapidly and extensively converted to acyclovir through enzymatic hydrolysis oup.comhres.cadrugbank.comfda.govfortunejournals.comresearchgate.netdrugs.cominnovareacademics.in. This conversion primarily occurs via first-pass intestinal and/or hepatic metabolism hres.cadrugbank.comfda.govfortunejournals.comdrugs.com. Studies using tissue homogenates and cell lysates have been instrumental in identifying the enzymes responsible for this hydrolysis and characterizing their kinetics.
A key enzyme involved in the activation of valacyclovir is biphenyl (B1667301) hydrolase-like protein (BPHL), also known as valacyclovir hydrolase or valacyclovirase plos.orgnih.govacs.org. BPHL is a serine hydrolase highly expressed in the human liver and kidney, with lower levels in the intestine, heart, and skeletal muscle plos.org. Studies have shown that recombinant BPHL exhibits significant hydrolytic activity towards valacyclovir nih.gov. In vitro studies using intestinal cells have demonstrated a high rate of conversion of valacyclovir into acyclovir within these cells oup.com. Rapid hydrolysis has also been observed in liver homogenates oup.com. The considerable esterase activity within the skin also suggests a potential for valacyclovir conversion in this tissue unige.ch.
The kinetics of valacyclovir hydrolysis have been investigated in various systems. For instance, studies in rats found rapid hydrolysis in liver homogenates oup.com. Recombinant human BPHL has shown high catalytic efficiency for the hydrolysis of valacyclovir nih.gov.
While specific kinetic data utilizing this compound in tissue homogenates and cell lysates were not extensively detailed in the search results, the use of deuterated analogs in such studies allows for precise quantification of the parent drug and metabolite concentrations over time, enabling the determination of kinetic parameters like Vmax and Km for the hydrolytic enzymes. The stability of the deuterated analog helps in distinguishing the enzymatic conversion from non-enzymatic degradation during sample preparation and analysis.
Identification of In Vitro Metabolites (e.g., acyclovir-d4)
The primary in vitro metabolite of valacyclovir is acyclovir oup.comhres.cadrugbank.comfda.govfortunejournals.comresearchgate.netdrugs.cominnovareacademics.in. Valacyclovir is rapidly and almost completely converted to acyclovir and L-valine hres.cadrugbank.comfda.govfortunejournals.comdrugs.com.
The use of this compound is particularly valuable for the identification and quantification of its deuterated metabolite, acyclovir-d4 (B602433), in in vitro studies. By administering Valacyclovir-d4 to a system (e.g., tissue homogenate, cell culture), researchers can use mass spectrometry-based techniques like LC-MS/MS to detect and measure the formation of acyclovir-d4 nih.govcaymanchem.combertin-bioreagent.com. The unique mass-to-charge ratio of acyclovir-d4, due to the incorporated deuterium atoms, allows it to be clearly distinguished from endogenous compounds or unlabeled acyclovir that might be present.
LC-MS/MS methods have been developed and validated for the simultaneous quantification of valacyclovir and its metabolite acyclovir in plasma, utilizing isotope-labeled internal standards such as Valacyclovir-d4 and Acyclovir-d4 nih.govresearchgate.net. These methods can be applied to in vitro systems to identify and quantify the metabolites formed.
Besides acyclovir, acyclovir can be converted to a small extent to inactive metabolites by enzymes such as aldehyde oxidase, alcohol dehydrogenase, and aldehyde dehydrogenase drugbank.comresearchgate.netdrugs.com. One such metabolite is 9-carboxymethoxyguanine asm.orgdrugbank.cominvivochem.cn. Deuterated valacyclovir could potentially be used to trace the formation of deuterated versions of these minor metabolites as well.
Investigation of Metabolic Pathways in Model Systems (e.g., cell cultures, isolated enzymes)
Model systems like cell cultures and isolated enzymes are widely used to investigate the metabolic pathways of drugs. These systems offer controlled environments to study the specific enzymatic reactions involved in drug metabolism.
Cell cultures, such as human intestinal cell lines (e.g., Caco-2 cells), have been used to study the conversion of valacyclovir to acyclovir oup.comnih.gov. These studies have demonstrated the rapid hydrolysis of valacyclovir within intestinal cells oup.com. The use of Valacyclovir-d4 in cell culture experiments allows for the tracing of the molecule and its conversion to acyclovir-d4 within the cellular environment.
Isolated enzymes, particularly those identified as valacyclovir hydrolases like BPHL, are used to characterize the kinetics and specificity of the hydrolysis reaction plos.orgnih.govacs.org. Studies with recombinant BPHL have confirmed its significant hydrolytic activity towards valacyclovir nih.gov. Investigating the activity of isolated enzymes with Valacyclovir-d4 can provide detailed kinetic data on the deuterium isotope effect, which can offer further insights into the reaction mechanism.
Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate the plasma concentration-time profiles of valacyclovir and its metabolite acyclovir, incorporating in vitro and in vivo data, including information on intestinal absorption and metabolic conversion nih.gov. While not directly using Valacyclovir-d4 in the modeling itself, the data generated from studies utilizing deuterated analogs in in vitro systems contribute to the parameters used in such models.
The application of Valacyclovir-d4 in these model systems allows for:
Precise quantification of metabolic rates.
Identification of the specific enzymes involved in the hydrolysis of valacyclovir by studying their activity on the deuterated substrate.
Investigation of the influence of various factors (e.g., enzyme inhibitors, cofactors) on the metabolic rate using the deuterated analog for accurate measurement.
Future Research Directions and Methodological Innovations Pertaining to Valacyclovir D4 Hcl
Development of Novel Synthetic Routes for Stereospecific Deuteration of Valacyclovir-d4 HCl
The synthesis of deuterated compounds, including this compound, presents challenges in achieving high isotopic purity and site-specific deuteration. nih.gov Future research will likely focus on developing novel synthetic routes that enable stereospecific deuterium (B1214612) incorporation at desired positions within the valacyclovir (B1662844) molecule. This is crucial because the location and extent of deuteration can significantly impact a drug's properties. nih.govnih.gov While general methods for deuteration have advanced, achieving precise stereochemistry during the introduction of deuterium remains an area of active investigation in synthetic chemistry. Developing efficient and scalable stereospecific deuteration methods for complex molecules like valacyclovir will be essential for producing high-quality this compound for research and analytical applications.
Expansion of this compound Application in Advanced Analytical Techniques
This compound's role as an internal standard in mass spectrometry is well-established. clearsynth.comnih.govmedchemexpress.com Future research will explore its expanded application in more advanced analytical methodologies.
High-Resolution Mass Spectrometry and Imaging Mass Spectrometry Applications
High-resolution mass spectrometry (HRMS) offers enhanced capabilities for accurate mass measurement and elemental composition determination, which are valuable for identifying and characterizing analytes and impurities. eurofins.com The use of this compound as an internal standard in HRMS methods for valacyclovir and its metabolites can improve the accuracy and reliability of quantification, especially in complex biological matrices where isobaric interferences might be present. Imaging mass spectrometry (IMS) allows for the spatial distribution analysis of compounds within tissues or cells. Future studies could explore the use of this compound in IMS to investigate the distribution of valacyclovir and acyclovir (B1169), potentially providing insights into tissue-specific metabolism or accumulation.
Integration with Automated Sample Preparation Systems
Integrating analytical techniques with automated sample preparation systems can significantly increase sample throughput and method reproducibility. Research will likely focus on developing and validating automated sample preparation workflows that utilize this compound as an internal standard for the high-throughput analysis of valacyclovir and acyclovir in various matrices. This is particularly relevant for large-scale pharmacokinetic studies or routine therapeutic drug monitoring. nih.govresearchgate.net
Theoretical Chemical Studies on Deuterium Isotope Effects in Valacyclovir Reactivity
Theoretical chemistry plays a vital role in understanding the fundamental principles behind deuterium isotope effects (KIEs). libretexts.org Future research could involve computational studies to model and predict the kinetic isotope effects associated with the metabolism and degradation of valacyclovir, particularly at the deuterated positions in this compound. These studies can provide deeper insights into the reaction mechanisms and transition states involved in the enzymatic hydrolysis of valacyclovir to acyclovir and the subsequent metabolism of acyclovir. nih.govomicsdi.orgresearchgate.netrutgers.edu Understanding these effects at a theoretical level can inform the design of future deuterated drug candidates with tailored pharmacokinetic properties.
Exploration of this compound in Non-Biological Chemical Process Monitoring
While primarily used in biological contexts, the unique mass signature of this compound could be explored for monitoring non-biological chemical processes involving valacyclovir or related compounds. This could include monitoring synthetic reaction pathways during the manufacturing of valacyclovir or studying the stability and degradation of valacyclovir in different chemical environments outside of biological systems. The use of a deuterated analog can provide valuable information on reaction kinetics and degradation pathways through the analysis of isotopic ratios.
Methodological Advancements for Impurity Profiling of Deuterated Pharmaceuticals
The increasing development of deuterated pharmaceuticals necessitates advanced analytical methods for impurity profiling. nih.govajptr.comresearchgate.netpharmaffiliates.com Future research will focus on developing specific methodologies for the impurity profiling of this compound and other deuterated drugs. This includes developing methods to detect, identify, and quantify potential isotopic impurities (molecules with different deuterium incorporation patterns than the target compound) and chemical impurities that may arise during synthesis or storage. nih.goveurofins.com Techniques such as hyphenated chromatography-mass spectrometry (LC-MS, GC-MS) with high resolution and sensitivity will be crucial in this endeavor. researchgate.netajptr.comresearchgate.netepa.gov The goal is to ensure the quality, safety, and efficacy of deuterated pharmaceuticals by thoroughly characterizing their impurity profiles. eurofins.comresearchgate.net
Q & A
Q. What are the critical safety considerations when handling Valacyclovir-d4 HCl in laboratory settings?
this compound requires adherence to safety protocols due to its pharmacological activity and potential hazards. Key considerations include:
- Personal Protective Equipment (PPE): Wear lab coats, gloves, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosol generation is possible .
- Storage: Store in sealed containers at recommended temperatures to maintain stability. Avoid exposure to moisture or reactive chemicals .
- Spill Management: Avoid dust generation during cleanup. Use inert absorbents and dispose of waste according to local regulations .
- First Aid: For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .
Q. Which analytical techniques are most suitable for confirming the structural integrity and isotopic purity of this compound?
Isotopic purity and structural validation require a combination of techniques:
- Mass Spectrometry (MS): High-resolution MS detects deuterium incorporation via mass shifts (e.g., +4 Da for d4 labeling) and confirms molecular integrity .
- Nuclear Magnetic Resonance (NMR): ¹H/²H NMR distinguishes deuterated positions from non-deuterated analogs, with suppressed proton signals in labeled regions .
- High-Performance Liquid Chromatography (HPLC): Paired with UV or MS detection, HPLC ensures chemical purity and identifies degradation products .
- Documentation: Record retention times, spectral data, and batch-specific QC metrics to enable reproducibility .
Advanced Research Questions
Q. How can researchers design a robust pharmacokinetic study to assess the deuterium isotope effect in this compound compared to its non-deuterated counterpart?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize study design:
- Hypothesis: Test whether deuteriation alters metabolic stability, bioavailability, or clearance rates due to kinetic isotope effects .
- Experimental Groups: Include control groups (non-deuterated Valacyclovir HCl) and multiple dosing regimens to assess dose-response relationships .
- Analytical Endpoints: Use LC-MS/MS to quantify parent compounds and metabolites in plasma/tissues. Validate assays for sensitivity and specificity .
- Data Interpretation: Compare AUC, Cmax, and half-life between groups using statistical models (e.g., ANOVA) .
Q. What methodological approaches are recommended for resolving discrepancies in deuterium incorporation efficiency during the synthesis of this compound?
Address synthesis inconsistencies through:
- Reaction Monitoring: Use in-situ techniques like FTIR or Raman spectroscopy to track deuterium exchange in real time .
- Isotopic Ratio Analysis: Employ isotope-ratio mass spectrometry (IRMS) to quantify deuterium content at specific molecular positions .
- Process Optimization: Adjust reaction parameters (e.g., solvent polarity, temperature) to enhance deuteration efficiency. Document variations systematically .
- Error Analysis: Apply root-cause analysis (e.g., Ishikawa diagrams) to identify contamination sources or incomplete labeling .
Q. How should isotopic purity be quantitatively assessed and validated in this compound to ensure experimental reproducibility?
Implement a multi-tiered validation protocol:
- Batch Testing: Analyze multiple synthesis batches using MS and NMR to establish consistency in deuterium incorporation .
- Reference Standards: Compare against certified deuterated standards to verify isotopic enrichment levels .
- Stability Studies: Monitor isotopic integrity under storage conditions (e.g., temperature, humidity) to detect exchange reactions .
- Reporting: Include detailed analytical data in supplementary materials, following journal guidelines for reproducibility .
Q. What strategies can be employed to mitigate potential isotopic exchange reactions that may compromise the stability of this compound under varying experimental conditions?
Mitigate instability through:
- Controlled Storage: Store lyophilized samples in airtight containers with desiccants to minimize moisture-induced exchange .
- Solvent Selection: Use non-protic solvents (e.g., acetonitrile) in experimental workflows to reduce H/D exchange .
- Kinetic Studies: Conduct accelerated stability testing (e.g., elevated temperatures) to model degradation pathways and adjust formulations .
- Documentation: Report storage conditions and handling protocols explicitly in methods sections to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
